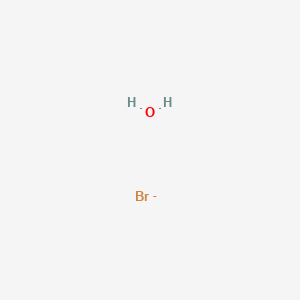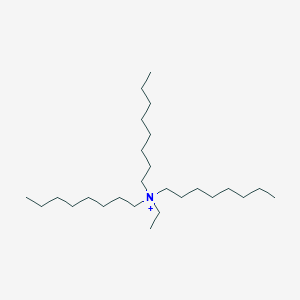
1-Octanaminium, N-ethyl-N,N-dioctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octanaminium, N-ethyl-N,N-dioctyl- is a quaternary ammonium compound with the molecular formula C26H56N. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanaminium, N-ethyl-N,N-dioctyl- typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dioctylamine with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1-Octanaminium, N-ethyl-N,N-dioctyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-Octanaminium, N-ethyl-N,N-dioctyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield the corresponding chloride salt of the compound .
Aplicaciones Científicas De Investigación
1-Octanaminium, N-ethyl-N,N-dioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Mecanismo De Acción
The mechanism of action of 1-Octanaminium, N-ethyl-N,N-dioctyl- is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of different phases, such as oil and water. This alignment disrupts the cohesive forces between molecules, leading to emulsification or dispersion. In biological systems, the compound can interact with lipid membranes, enhancing the permeability and facilitating the delivery of active agents .
Comparación Con Compuestos Similares
Similar Compounds
1-Octanaminium, N,N-dimethyl-N-octyl-, chloride: This compound has similar surfactant properties but differs in its molecular structure, having two methyl groups instead of an ethyl group.
N-Methyldioctylamine: Another related compound with similar applications but different reactivity due to the presence of a methyl group instead of an ethyl group.
Uniqueness
1-Octanaminium, N-ethyl-N,N-dioctyl- is unique due to its specific molecular structure, which imparts distinct physicochemical properties. The presence of the ethyl group enhances its solubility and reactivity compared to similar compounds with methyl groups. This makes it particularly useful in applications requiring high efficiency and performance .
Propiedades
Número CAS |
45295-34-9 |
|---|---|
Fórmula molecular |
C26H56N+ |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
ethyl(trioctyl)azanium |
InChI |
InChI=1S/C26H56N/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3/h5-26H2,1-4H3/q+1 |
Clave InChI |
FBWKUAUBADFSOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)

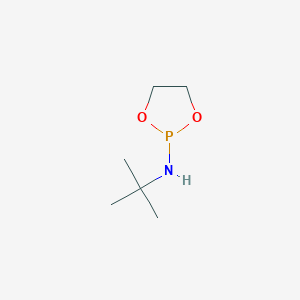

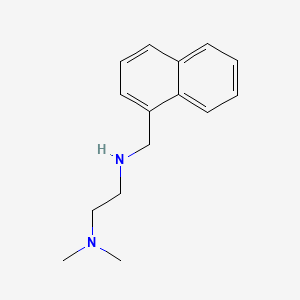
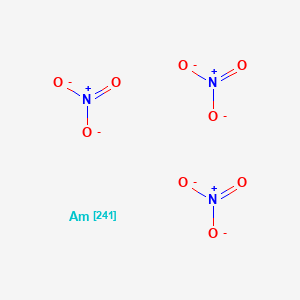
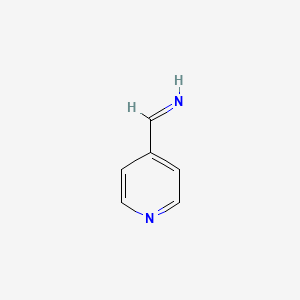
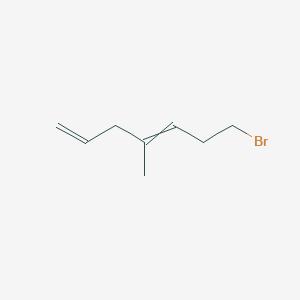
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
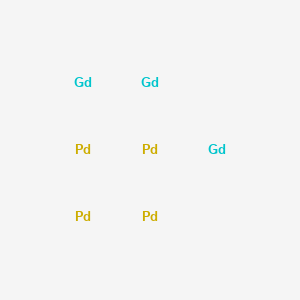
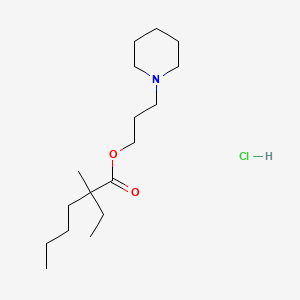
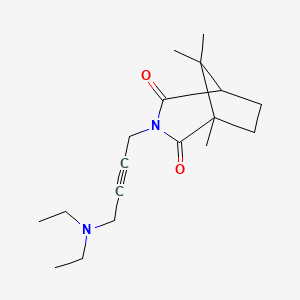
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
